

Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications of 4-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name:	4-Hydroxy-3-nitropyridine
CAS No.:	15990-90-6
Cat. No.:	B1174155

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Audience: Researchers, Synthetic Chemists, and Drug Development Professionals **Scope:** Chemical profiling, mechanistic synthesis protocols, and downstream pharmaceutical utility.

Executive Summary

4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a highly versatile heterocyclic aromatic compound utilized extensively as an intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials[1]. Characterized by its dual functionalization—a hydroxyl group at the 4-position and a nitro group at the 3-position—this compound serves as a critical building block for complex molecular scaffolds. This whitepaper elucidates its physicochemical properties, details self-validating synthetic protocols, and maps its downstream reactivity in modern drug discovery.

Chemical Identity and Structural Dynamics

The fundamental reactivity of **4-hydroxy-3-nitropyridine** is governed by its electronic distribution and structural tautomerism. The molecule exists in a dynamic equilibrium between

its enol form (**4-hydroxy-3-nitropyridine**) and its keto form (3-nitro-1H-pyridin-4-one)[2].

This tautomeric shift dictates its behavior in synthetic environments:

- **Electronic Activation:** The hydroxyl group acts as a strong electron-donating group via resonance (+M effect), which activates the pyridine ring towards electrophilic substitution[1].
- **Electronic Deactivation:** Conversely, the nitro group exerts strong electron-withdrawing effects (-M, -I), stabilizing the molecule but rendering adjacent positions highly susceptible to nucleophilic attack[1].

Physicochemical and Thermodynamic Profile

Understanding the thermodynamic limits of **4-hydroxy-3-nitropyridine** is critical for safe handling, reaction scaling, and formulation development. The table below summarizes its core quantitative parameters[1].

Parameter	Value	Scientific Implication / Notes
Molecular Formula	C ₅ H ₄ N ₂ O ₃	Heterocyclic aromatic core[1].
Molecular Weight	140.1 g/mol	Standardized for stoichiometric calculations[1].
Melting Point	285°C (dec.)	High melting point indicates strong intermolecular hydrogen bonding; decomposes upon melting[1][3].
Boiling Point	382.1 ± 22.0°C	Predicted value; practically non-volatile under standard conditions[1][3].
Density	1.507 ± 0.06 g/cm ³	Predicted value; indicates dense crystalline packing[1][3].
pKa	0.13 ± 0.14	Highly acidic hydroxyl proton due to the electron-withdrawing nitro group[1][3].
Appearance	Light yellow solid	Distinctive visual characteristic for crude purity checks[1][2].

Synthetic Methodologies: Mechanistic Causality and Protocols

As a Senior Application Scientist, establishing a robust synthesis requires understanding the mechanistic "why" behind every reagent and condition. Below are two field-proven, self-validating protocols for synthesizing **4-hydroxy-3-nitropyridine**.

Protocol A: Synthesis via Demethylation of 4-Methoxy-3-nitropyridine

This route relies on the ether cleavage of 4-methoxy-3-nitropyridine. The use of concentrated hydrobromic acid (HBr) is critical: the strong acid protonates the methoxy oxygen (making it an

excellent leaving group), while the bromide ion acts as a nucleophile to attack the methyl group via an S_N2 mechanism[1].

Step-by-Step Methodology:

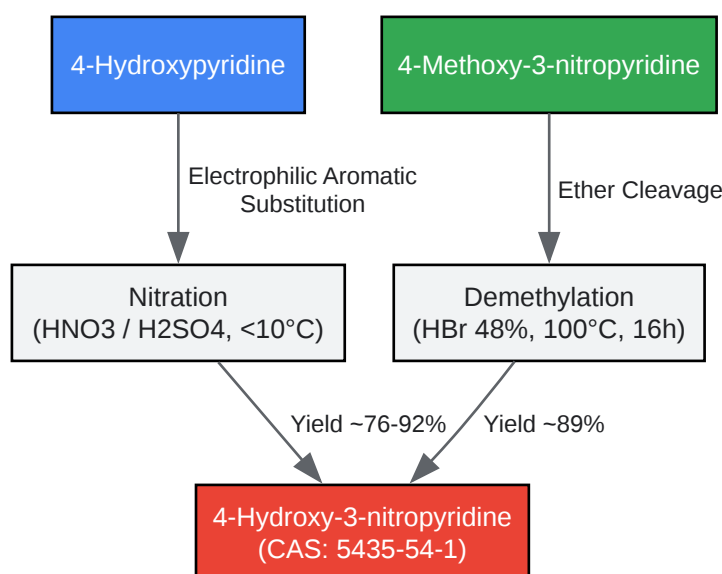
- Reaction Setup: Suspend 4-methoxy-3-nitropyridine (25.0 g, 162 mmol) in 220 mL of concentrated hydrobromic acid (48%)[1].
 - Causality: 48% HBr provides the optimal balance of acidity and nucleophilicity required for aryl ether cleavage without degrading the pyridine core.
- Thermal Activation: Reflux the mixture at 100°C for 16 hours[1].
 - Causality: The electron-withdrawing nitro group makes the ether oxygen less basic, slowing down the initial protonation step. Prolonged high heat is necessary to overcome this activation energy barrier.
- Quenching & Neutralization: Cool the reaction mixture, pour into ice water, and neutralize with 155 mL of concentrated NaOH (32%)[1].
 - Causality: Neutralization shifts the product from its hydrobromide salt to the free base. Performing this at 5°C prevents the exothermic degradation of the nitro group.
- Isolation & Validation: Stir the suspension for 10 minutes at 5°C, filter, wash with water, and dry at 50°C under reduced pressure (<30 mbar) for 1 hour[1].
 - Quality Control: This procedure typically yields ~20.2 g (89% yield) of a light yellow solid[1]. Purity is validated by confirming the melting point (285°C dec.) and the absence of the methoxy peak (~3.8 ppm) via ¹H-NMR.

Protocol B: Direct Nitration of 4-Hydroxypyridine

This alternative route utilizes electrophilic aromatic substitution. The hydroxyl group at the 4-position strongly activates the ring and directs the incoming nitronium ion (NO₂⁺) exclusively to the ortho position (C3)[1][4].

Step-by-Step Methodology:

- Nitrating Mixture Preparation: Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq)[4].
 - Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent to generate the highly reactive nitronium ion (NO_2^+) from nitric acid.
- Electrophilic Addition: Add 4-hydroxypyridine to the acidic mixture, strictly maintaining the temperature below 10°C [4].
 - Causality: The reaction is highly exothermic. Strict temperature control prevents runaway over-nitration (e.g., dinitro derivatives) and oxidative cleavage of the pyridine ring.
- Propagation: Allow the mixture to stir at room temperature for 4-6 hours[4].
 - Causality: Gradual warming to room temperature ensures complete conversion of the sterically hindered starting material.
- Workup & Validation: Pour the mixture onto crushed ice and neutralize with saturated sodium bicarbonate (NaHCO_3) to pH 7[4]. Filter and dry the precipitate.
 - Quality Control: Monitor the reaction via LC-MS. Verify moisture content of the final product via Karl Fischer titration (target $<0.25\%$)[3].



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Caption: Synthetic pathways for **4-Hydroxy-3-nitropyridine** via direct nitration and ether demethylation.

Downstream Reactivity in Drug Development

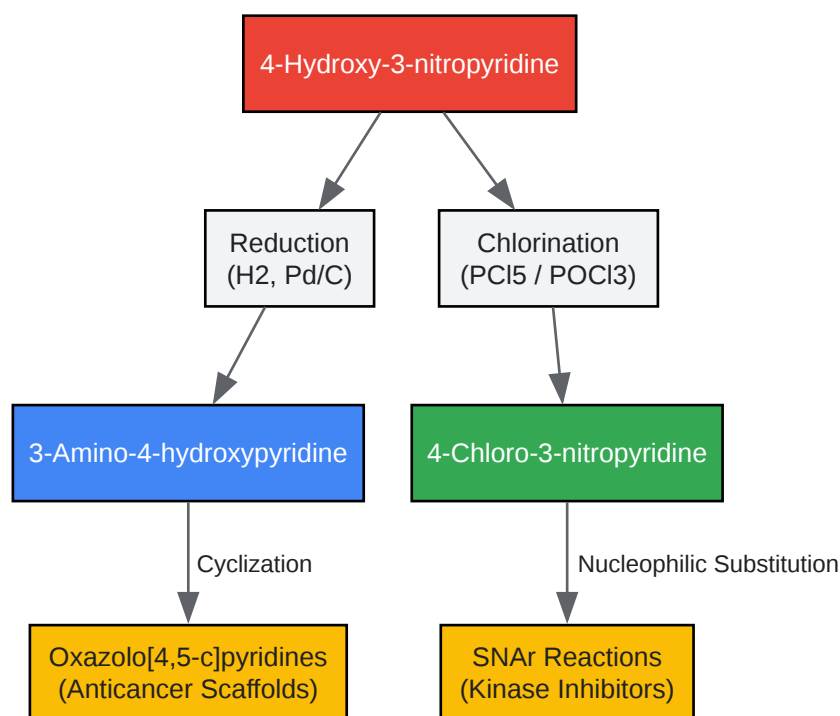
4-Hydroxy-3-nitropyridine is a foundational building block in medicinal chemistry. In 2024, the pharmaceutical sector accounted for 48.7% of its global application market, driven by its functional versatility in complex drug synthesis[5][6].

Reduction to 3-Amino-4-hydroxypyridine

The nitro group can be selectively reduced using catalytic hydrogenation (H_2 , Pd/C in ethanol) to yield 3-amino-4-hydroxypyridine[4]. This ortho-amino-phenol analog is a direct precursor for cyclization reactions. For instance, treating it with acetic anhydride yields 2-methyloxazo[4,5-c]pyridine, a scaffold frequently evaluated in anticancer and antiviral drug discovery programs[4].

Chlorination to 4-Chloro-3-nitropyridine

By treating **4-hydroxy-3-nitropyridine** with a mixture of phosphorus pentachloride (PCl_5) and phosphorus oxychloride ($POCl_3$), the hydroxyl group is converted into a superior chloride leaving group, yielding 4-chloro-3-nitropyridine[3]. This intermediate is highly electrophilic at the C4 position due to the electron-withdrawing nitro group at C3. It readily undergoes Nucleophilic Aromatic Substitution (S_NAr) with various primary amines (e.g., benzylamine) to form 4-amino-3-nitropyridine derivatives, which serve as core pharmacophores in modern kinase inhibitors[7].



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Caption: Downstream synthetic transformations of **4-Hydroxy-3-nitropyridine** in drug discovery.

References

- "4-Hydroxy-3-Nitropyridine (CAS: 5435-54-1) Market", Market.us. Available at:[\[Link\]](#)

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Sources

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